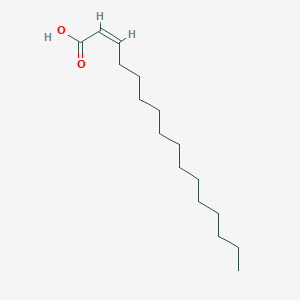![molecular formula C17H22ClNO4 B126757 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride CAS No. 151222-02-5](/img/structure/B126757.png)
4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride, also known as MTA, is a chemical compound that has gained attention in scientific research for its potential applications in cancer treatment. MTA is a derivative of aniline, which is a common precursor in the synthesis of various organic compounds.
作用機序
The mechanism of action of 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride involves the inhibition of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDACs are often overexpressed in cancer cells, leading to the silencing of tumor suppressor genes and the activation of oncogenes. By inhibiting HDACs, 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride can restore the expression of tumor suppressor genes and induce apoptosis in cancer cells. In addition, 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride can also disrupt the DNA repair mechanism in cancer cells, leading to increased sensitivity to chemotherapy and radiation therapy.
生化学的および生理学的効果
4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest, which is a mechanism that prevents cells from dividing and proliferating. This effect is mediated by the upregulation of cyclin-dependent kinase inhibitors, which are proteins that regulate the cell cycle. In addition, 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride can also modulate the immune system by increasing the production of cytokines, which are signaling molecules that regulate immune responses. This effect can enhance the immune system's ability to recognize and eliminate cancer cells.
実験室実験の利点と制限
4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its purity can be easily determined by analytical techniques such as high-performance liquid chromatography (HPLC). In addition, 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride is stable under normal laboratory conditions and can be stored for extended periods of time. However, 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to prepare solutions with high concentrations. Moreover, 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride can be toxic to cells at high concentrations, which can affect the interpretation of experimental results.
将来の方向性
There are several future directions for the research on 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride. One direction is to investigate its potential applications in combination with other anticancer drugs, such as chemotherapy and radiation therapy. Another direction is to explore its potential applications in other diseases, such as neurodegenerative diseases and autoimmune diseases. Moreover, the development of more potent and selective HDAC inhibitors based on the structure of 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride is an area of active research. Finally, the elucidation of the molecular mechanisms underlying the anticancer effects of 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride can provide insights into the development of novel cancer therapies.
Conclusion
In conclusion, 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride is a chemical compound that has potential applications in cancer treatment. Its synthesis method involves the reaction of 3,4,5-trimethoxybenzyl chloride with aniline in the presence of a base and a solvent. 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride works by inhibiting HDACs, inducing apoptosis, and inhibiting angiogenesis in cancer cells. 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride has several biochemical and physiological effects, and it has advantages and limitations for lab experiments. Finally, there are several future directions for the research on 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride, which can lead to the development of novel cancer therapies.
科学的研究の応用
4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride works by inducing apoptosis, which is a programmed cell death mechanism that is often disrupted in cancer cells. In addition, 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride has been found to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth. Therefore, 4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride has the potential to be developed into a novel anticancer drug.
特性
CAS番号 |
151222-02-5 |
|---|---|
製品名 |
4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride |
分子式 |
C17H22ClNO4 |
分子量 |
339.8 g/mol |
IUPAC名 |
4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline;hydrochloride |
InChI |
InChI=1S/C17H21NO4.ClH/c1-19-14-7-5-13(6-8-14)18-11-12-9-15(20-2)17(22-4)16(10-12)21-3;/h5-10,18H,11H2,1-4H3;1H |
InChIキー |
LPQHSPCKVORGKS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NCC2=CC(=C(C(=C2)OC)OC)OC.Cl |
正規SMILES |
COC1=CC=C(C=C1)NCC2=CC(=C(C(=C2)OC)OC)OC.Cl |
同義語 |
4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details


試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



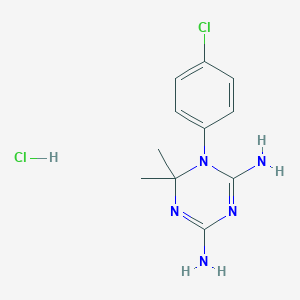


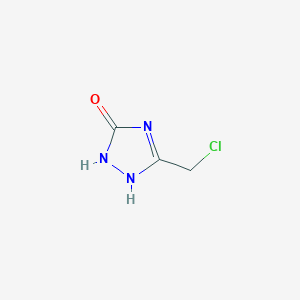


![3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B126685.png)


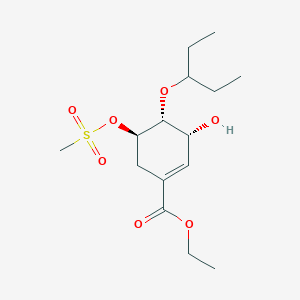
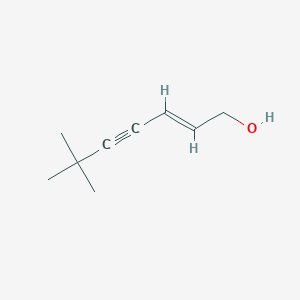

![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B126715.png)
